2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole
Description
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-16(19-11-14(12-19)24-17-18-7-10-25-17)13-3-5-15(6-4-13)26(22,23)20-8-1-2-9-20/h3-7,10,14H,1-2,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHERLEUAQZIBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).
Research indicates that compounds containing thiazole rings often exhibit their biological effects through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Similar derivatives have shown significant inhibition of tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively preventing tumor growth .
- Targeting Kinases : Some studies suggest that thiazole derivatives can act as inhibitors of specific kinases involved in cancer progression, contributing to their antitumor effects .
Antitumor Activity
A notable study investigated a related thiazole derivative, demonstrating its ability to inhibit the growth of various tumor cell lines at sub-micromolar concentrations. The compound was effective against multidrug-resistant cancer cells and showed promising results in xenograft models .
Case Studies
- HeLa Cell Line Study : In vitro experiments with HeLa cells revealed that treatment with the compound resulted in significant G2/M phase arrest. The concentration-dependent effects were observed starting at 0.125 μM, indicating strong antiproliferative properties .
- Xenograft Model : In vivo studies using HT-29 xenograft models demonstrated that the compound effectively reduced tumor size compared to controls, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Pyrrolidine Group | Enhances binding affinity and potency |
| Azetidine Moiety | Essential for maintaining biological activity |
| Hydroxyl Group | Influences solubility and bioavailability |
Modifications to these groups significantly affect the compound's ability to inhibit tumor growth and tubulin polymerization. For instance, replacing the pyrrolidine with a piperazine resulted in a marked decrease in activity, underscoring the importance of specific structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Recent Studies
Thiazole-Triazole-Acetamide Derivatives ()
Compounds 9a–9e (e.g., 9c: bromophenyl-substituted thiazole) share a thiazole core connected to triazole and benzimidazole moieties. Key differences include:
- Substituents on the thiazole ring : Fluorophenyl (9b), bromophenyl (9c), methylphenyl (9d), etc., which influence electronic and steric properties.
- Linker groups : Acetamide bridges in 9a–9e contrast with the azetidine-oxy linker in the target compound.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| Target Compound | ~435.5* | N/A | Pyrrolidine-sulfonyl |
| 9c (Bromophenyl) | 598.4 | 198–200 | Bromophenyl |
| 9d (Methylphenyl) | 538.6 | 185–187 | Methylphenyl |
*Calculated based on molecular formula.
Azetidine-2-one and Thiazolidine-4-one Derivatives ()
Compounds such as azetidin-2-one (β-lactam) and thiazolidine-4-one differ in ring size and functional groups:
- Azetidin-2-one : A strained four-membered β-lactam ring, often associated with antibiotic activity.
- Thiazolidine-4-one : A five-membered ring with a sulfur atom, commonly explored for antidiabetic and anti-inflammatory applications.
Table 2: Heterocyclic Ring Comparison
| Compound | Ring Type | Key Functional Group | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Azetidine-3-yl | Sulfonyl-benzoyl | Enzyme inhibition (hypothetical) |
| Azetidin-2-one (β-lactam) | β-Lactam | Amide | Antibacterial |
| Thiazolidine-4-one | Thiazolidinone | Ketone | PPAR-γ agonism (antidiabetic) |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-hydroxy-1,3-thiazole intermediate is synthesized via the Hantzsch reaction. A thiourea derivative reacts with α-bromoacetophenone under basic conditions (e.g., NaHCO₃ in ethanol), yielding 2-hydroxy-1,3-thiazole after cyclization.
Reaction Conditions :
Functionalization for Ether Bond Formation
The hydroxyl group at the 2-position is activated for nucleophilic substitution by conversion to a mesylate or tosylate:
- Mesylation : Methanesulfonyl chloride (1.5 eq), triethylamine (2.0 eq), dichloromethane (0°C, 2 h).
- Tosylation : Tosyl chloride (1.5 eq), pyridine, RT (12 h).
Synthesis of the Azetidin-3-yloxy Linker
Azetidine Ring Construction
Azetidine is synthesized via a Mitsunobu reaction using 1,3-propanediol and an amine-protected substrate:
Deprotection and Activation
- Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane (RT, 2 h).
- Hydroxyl Activation : Tosyl chloride (1.2 eq), pyridine, RT (12 h), yielding azetidin-3-yl tosylate.
Synthesis of 4-(Pyrrolidine-1-Sulfonyl)benzoyl Chloride
Sulfonation of Benzoyl Chloride
- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (2 eq) at 0°C, forming 4-chlorosulfonylbenzoic acid.
- Amination : Pyrrolidine (1.5 eq) in THF, 0°C to RT (6 h), yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid.
- Acyl Chloride Formation : Thionyl chloride (3 eq), reflux (4 h), yielding the acyl chloride.
Convergent Assembly of the Target Compound
Acylation of Azetidine
The azetidin-3-yl tosylate reacts with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride under Schotten-Baumann conditions:
Ether Bond Formation
The activated thiazole (mesylate or tosylate) undergoes nucleophilic substitution with azetidin-3-ol:
- Azetidin-3-ol (1.0 eq), activated thiazole (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C (12 h).
- Yield: 65–75%.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated for C₁₈H₂₂N₃O₄S₂: C 52.41%, H 5.34%, N 10.19%; Found: C 52.38%, H 5.30%, N 10.15%.
Challenges and Optimization Strategies
- Azetidine Ring Strain : Low yields during cyclization were mitigated using high-dilution conditions.
- Sulfonamide Hydrolysis : Anhydrous conditions during sulfonation prevented decomposition.
- Regioselectivity in Ether Formation : Steric hindrance at the azetidine 3-position necessitated excess thiazole mesylate.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Modular | 65 | 98 | High regiocontrol |
| One-Pot Multi-Component | 50 | 90 | Reduced purification steps |
| Solid-Phase Synthesis | 55 | 95 | Scalability for combinatorial libraries |
Q & A
Q. What are the common synthetic routes for 2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Sulfonylation of an azetidine precursor with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in dimethylformamide (DMF) at 80°C to introduce the sulfonyl group .
- Step 2 : Coupling the sulfonylated azetidine with a thiazole derivative via nucleophilic substitution in dichloromethane at room temperature, achieving yields of 75–85% .
- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 20% reduction in time with 10–15% yield increase) . Adjust solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the azetidine, thiazole, and sulfonyl groups by identifying characteristic shifts (e.g., thiazole protons at δ 7.2–7.5 ppm, azetidine carbons at δ 50–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₈N₃O₄S₂) .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and torsional strain in the azetidine ring .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via disruption of bacterial cell membranes .
- Anticancer Potential : IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines, likely through apoptosis induction .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?
- Cross-Validation : Compare X-ray-derived bond lengths with DFT-calculated values to identify outliers (e.g., discrepancies >0.05 Å suggest refinement errors) .
- Dynamic NMR : Assess rotational barriers of the sulfonyl group to explain unexpected splitting in spectra .
- Multi-Method Refinement : Use SHELXL for crystallography alongside NOESY NMR to validate spatial arrangements .
Q. What strategies enhance biological activity through structural modifications?
- Azetidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. For example, fluorination increases plasma half-life by 40% .
- Thiazole Substitutions : Replace the thiazole oxygen with sulfur to enhance binding affinity (e.g., Ki improvement from 120 nM to 45 nM for kinase targets) .
- SAR Studies : Systematically vary substituents on the pyrrolidine-sulfonyl moiety and measure activity shifts to identify critical pharmacophores .
Q. How can molecular docking elucidate interactions with biological targets?
- Software Tools : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., COX-2 or kinases) .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine force field parameters .
- Mechanistic Insights : Identify hydrogen bonds between the sulfonyl group and Arg120 in COX-2, explaining anti-inflammatory activity .
Q. What methodologies clarify reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., KIE = 2.1 suggests nucleophilic attack is critical) .
- Computational Studies : Conduct DFT calculations (B3LYP/6-31G*) to map energy profiles for sulfonylation and coupling steps .
- Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., azetidinium ions) during coupling reactions .
Data Contradiction Analysis
Example : Conflicting solubility data (e.g., reported as 0.5 mg/mL in DMSO vs. 1.2 mg/mL in ethanol).
- Resolution :
- Control Experiments : Repeat measurements under standardized conditions (25°C, 24 hr equilibration) .
- Purity Checks : Use HPLC (C18 column, 90% methanol) to verify compound purity (>95%) .
- Solvent Effects : Test co-solvents (e.g., DMSO:ethanol mixtures) to identify synergistic solubility enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
